Methyl 2-methyl-2H-indazole-3-carboxylate
Overview
Description
Methyl 2-methyl-2H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring
Mechanism of Action
Target of Action
Methyl 2-methyl-2H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole and its derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Indazole derivatives have been found to interact with various targets leading to a range of biological effects . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
Given the wide range of biological activities exhibited by indazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Indazole derivatives have been found to exhibit a range of biological activities, suggesting that they likely induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate typically involves the esterification of 2-methyl-2H-indazole-3-carboxylic acid. One common method includes the reaction of indole with bromoacetic acid to form indole-3-acetic acid, which is then esterified to produce 2-methyl-2H-indazole-3-ethyl ester. This ester is subsequently hydrolyzed to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-2H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-methyl-2H-indazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- 2-methyl-2H-indazole-3-carboxylic acid
- Methyl 2H-indazole-3-carboxylate
- Ethyl 2-methyl-2H-indazole-3-carboxylate
Comparison: Methyl 2-methyl-2H-indazole-3-carboxylate is unique due to its specific methyl and ester functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
methyl 2-methylindazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLOSGZWYFSRAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470144 | |
Record name | Methyl 2-methylindazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109216-61-7 | |
Record name | Methyl 2-methyl-2H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109216-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methylindazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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